

# 2,3-Dibromothiophene: A Technical Guide to Hazards and Toxicity

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## Compound of Interest

Compound Name: 2,3-Dibromothiophene

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## Abstract

This technical guide provides a comprehensive overview of the known hazards and toxicological profile of **2,3-Dibromothiophene** (CAS No: 3140-93-0). It is intended for an audience of researchers, scientists, and professionals in drug development who may handle or utilize this compound in laboratory and industrial settings. This document collates information from safety data sheets, toxicological databases, and literature on related thiophene compounds to present a detailed account of its physicochemical properties, hazard classifications, toxicological endpoints, potential mechanisms of toxicity, and recommended safety protocols. All quantitative data is summarized in tables for clarity, and key processes are visualized using diagrams.

## Introduction

**2,3-Dibromothiophene** is a halogenated aromatic heterocyclic compound.<sup>[1]</sup> It presents as a colorless to pale yellow liquid with a characteristic sulfur-like odor.<sup>[1]</sup> The thiophene ring, substituted with bromine atoms at the 2 and 3 positions, makes it a valuable synthetic intermediate and building block in the pharmaceutical, agrochemical, and organic electronics industries.<sup>[1]</sup> Its utility in constructing more complex molecules is often realized through cross-coupling reactions like Suzuki or Stille couplings.<sup>[1]</sup> However, its chemical reactivity and structure also confer specific hazards and toxicological properties that necessitate careful handling and a thorough understanding of its safety profile.

## Physicochemical Properties

The fundamental physical and chemical properties of **2,3-Dibromothiophene** are summarized in the table below.

Property	Value	Reference(s)
CAS Number	3140-93-0	<a href="#">[2]</a> <a href="#">[3]</a>
EC Number	221-542-6	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>4</sub> H <sub>2</sub> Br <sub>2</sub> S	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	241.93 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Density	2.137 g/mL at 25 °C	<a href="#">[2]</a> <a href="#">[3]</a>
Boiling Point	218-219 °C	<a href="#">[2]</a> <a href="#">[3]</a>
Flash Point	51 °C (123.8 °F) - closed cup	<a href="#">[2]</a> <a href="#">[3]</a>
Refractive Index	n <sub>20/D</sub> 1.632	<a href="#">[2]</a> <a href="#">[3]</a>
Solubility	Sparingly soluble in water	<a href="#">[1]</a>

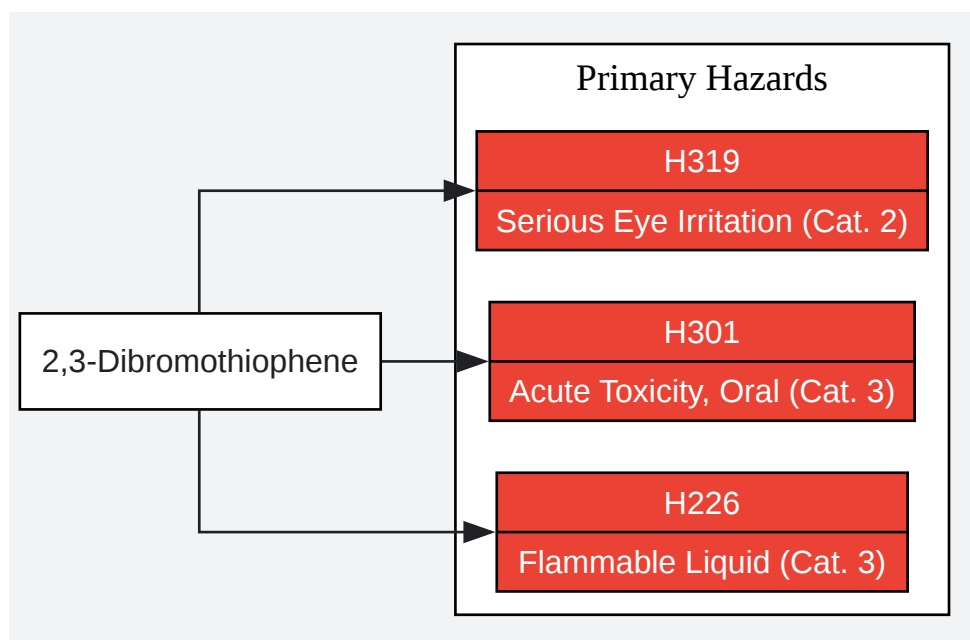
## Hazard Identification and Classification

**2,3-Dibromothiophene** is classified as a hazardous chemical under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are flammability, acute oral toxicity, and serious eye irritation.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Hazard Class	Category	GHS Code	Hazard Statement
Flammable Liquids	Category 3	H226	Flammable liquid and vapour
Acute Toxicity, Oral	Category 3	H301	Toxic if swallowed
Serious Eye Damage/Eye Irritation	Category 2 / 2A	H319	Causes serious eye irritation

## GHS Label Elements:

- Pictograms:
  - Flame (GHS02)
  - Skull and Crossbones (GHS06)
- Signal Word: Danger[2][4][5]
- Key Precautionary Statements:
  - Prevention: P210 (Keep away from heat/sparks/open flames/hot surfaces), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4][7]
  - Response: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4][5]
  - Storage: P403 + P235 (Store in a well-ventilated place. Keep cool), P405 (Store locked up).[4][7]
  - Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[4][7]



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**Figure 1:** Logical relationship of GHS hazards for **2,3-Dibromothiophene**.

## Toxicological Information

The toxicological properties of **2,3-Dibromothiophene** have not been exhaustively investigated, with much of the available data derived from standardized assessments for chemical classification.[5]

## Summary of Toxicological Endpoints

Endpoint	Classification/Finding	Reference(s)
Acute Oral Toxicity	Category 3; Toxic if swallowed. Acute Toxicity Estimate (ATE) = 100 mg/kg.	[4]
Acute Dermal Toxicity	No data available. Not classified.	[4]
Acute Inhalation Toxicity	No data available. Not classified.	[4]
Skin Corrosion/Irritation	Not classified as a skin irritant.	[4]
Serious Eye Damage/Irritation	Category 2; Causes serious eye irritation.	[4][5]
Respiratory or Skin Sensitisation	Not classified as a sensitiser.	[4]
Germ Cell Mutagenicity	Not classified as mutagenic.	[4]
Carcinogenicity	Not classified as carcinogenic. No component is identified as a carcinogen by IARC.	[4][5]
Reproductive Toxicity	Not classified as a reproductive toxicant.	[4]
Specific Target Organ Toxicity (Single Exposure)	Not classified, though some sources note it may cause respiratory irritation.	[4][5][8]
Specific Target Organ Toxicity (Repeated Exposure)	Not classified.	[4]
Aspiration Hazard	Not classified as an aspiration hazard.	[4]

## Acute Toxicity

**2,3-Dibromothiophene** is classified as "Toxic if swallowed".<sup>[4][5]</sup> The oral Acute Toxicity Estimate (ATE) is 100 mg/kg.<sup>[4]</sup> Acute exposure through ingestion may lead to symptoms such as headaches, nausea, and dizziness.<sup>[1]</sup> Prolonged or repeated exposure could potentially result in central nervous system depression and damage to the liver or kidneys, although comprehensive chronic toxicity data is limited.<sup>[1]</sup>

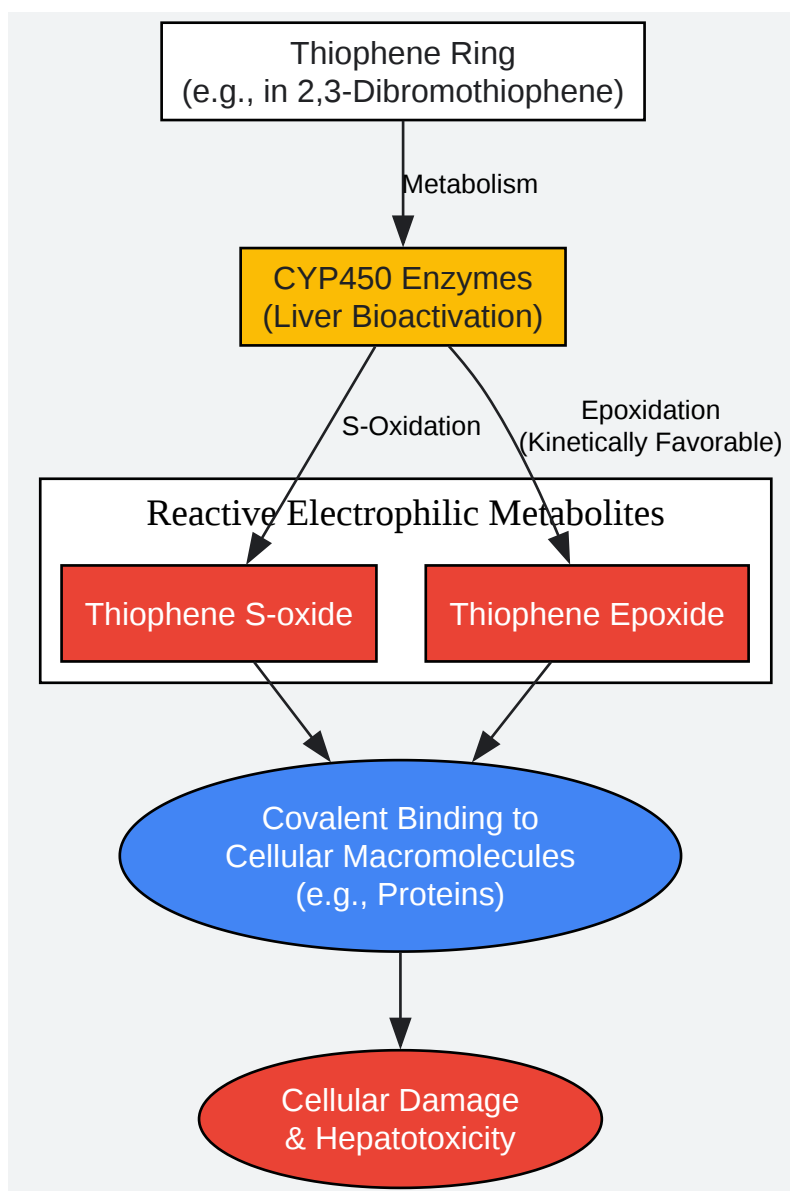
## Irritation

The compound is a serious eye irritant.<sup>[4][5]</sup> Direct contact with the eyes can cause significant irritation, and appropriate eye protection is mandatory when handling this substance.<sup>[7]</sup> It is not classified as a skin irritant, though good laboratory practice dictates avoiding all skin contact.<sup>[4]</sup> Some data suggests it may cause respiratory tract irritation upon inhalation.<sup>[1][5]</sup>

## Mechanism of Toxicity (General for Thiophene Derivatives)

While the specific metabolic pathway for **2,3-Dibromothiophene** has not been detailed in the available literature, the toxicity of many thiophene-containing drugs is well-studied. The thiophene ring is considered a "structural alert" because its metabolism can generate reactive intermediates.<sup>[9]</sup>

The primary mechanism involves bioactivation by Cytochrome P450 (CYP450) enzymes in the liver.<sup>[5][9]</sup> This process can lead to two main types of reactive metabolites: thiophene S-oxides and thiophene epoxides.<sup>[3][9]</sup> These electrophilic metabolites can covalently bind to cellular macromolecules, including proteins, leading to cellular damage and toxicity.<sup>[3]</sup> This mechanism is implicated in the hepatotoxicity observed with some thiophene-based drugs.<sup>[9]</sup> The epoxidation pathway is often considered both thermodynamically and kinetically more favorable than S-oxidation.<sup>[5]</sup>



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**Figure 2:** Generalized metabolic activation pathway for thiophene-containing compounds.

## Experimental Protocols

Specific toxicological studies for **2,3-Dibromothiophene** are not widely available in the public domain. The classifications presented are typically based on data submitted for regulatory purposes. The following sections describe the methodologies of standard OECD (Organisation for Economic Co-operation and Development) guidelines that are generally used to assess the hazards identified for this compound.

## Protocol for Acute Oral Toxicity (Representative of OECD Guideline 423 - Acute Toxic Class Method)

This method is designed to estimate the acute oral toxicity of a substance and allows for its classification.[\[10\]](#)

- Principle: It is a stepwise procedure using a minimum number of animals per step to obtain sufficient information for classification.[\[10\]](#) The presence or absence of compound-related mortality at one dose determines the next step.[\[10\]](#)
- Test Species: The rat is the preferred species, though others may be used.[\[1\]](#) Typically, 3 animals of a single sex (usually females) are used per step.[\[10\]](#)
- Housing: Animals are housed in a controlled environment with a temperature of approximately 22°C ( $\pm 3^\circ$ ), relative humidity of 30-70%, and a 12-hour light/dark cycle.[\[4\]](#)
- Procedure:
  - Animals are fasted overnight prior to dosing.[\[1\]](#)
  - The test substance is administered in a single dose by oral gavage.[\[1\]](#)[\[4\]](#) The starting dose is selected from fixed levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[\[10\]](#)
  - Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, tremors, convulsions, salivation, lethargy), and changes in body weight.[\[4\]](#)[\[11\]](#)
  - Observations are conducted for at least 14 days.[\[11\]](#)
  - All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.[\[4\]](#)[\[11\]](#)
- Outcome: The results allow for the classification of the substance into a GHS category and provide an estimate of the lethal dose.[\[10\]](#)

## Protocol for In Vivo Eye Irritation (Representative of OECD Guideline 405)



This test, commonly known as the Draize test, assesses the potential of a substance to cause eye irritation or damage.

- Principle: The substance is applied in a single dose to one eye of an experimental animal, with the untreated eye serving as a control. The degree of irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.<sup>[2]</sup>
- Test Species: Healthy, young adult albino rabbits are typically used.<sup>[12]</sup>
- Procedure:
  - A single dose of the test substance (e.g., 0.1 mL for liquids) is instilled into the conjunctival sac of one eye.<sup>[2]</sup>
  - The eyes are examined and scored for ocular reactions at 1, 24, 48, and 72 hours after application.<sup>[12]</sup>
  - Observations may be extended up to 21 days to evaluate the reversibility of any effects.<sup>[12]</sup>
  - To minimize animal distress, analgesics and anesthetics are used.<sup>[2]</sup>
- Outcome: The scores for corneal opacity, iritis, and conjunctival redness and chemosis are used to determine the irritation classification.

## Protocol for In Vitro Eye Irritation (Representative of OECD Guideline 492 - Reconstructed Human Cornea-like Epithelium Test Method)

In vitro methods are now widely used to reduce or replace animal testing.

- Principle: This test evaluates the potential for eye irritation by measuring cytotoxicity in a reconstructed three-dimensional human cornea model (e.g., EpiOcular™).<sup>[6][13]</sup>
- Procedure:

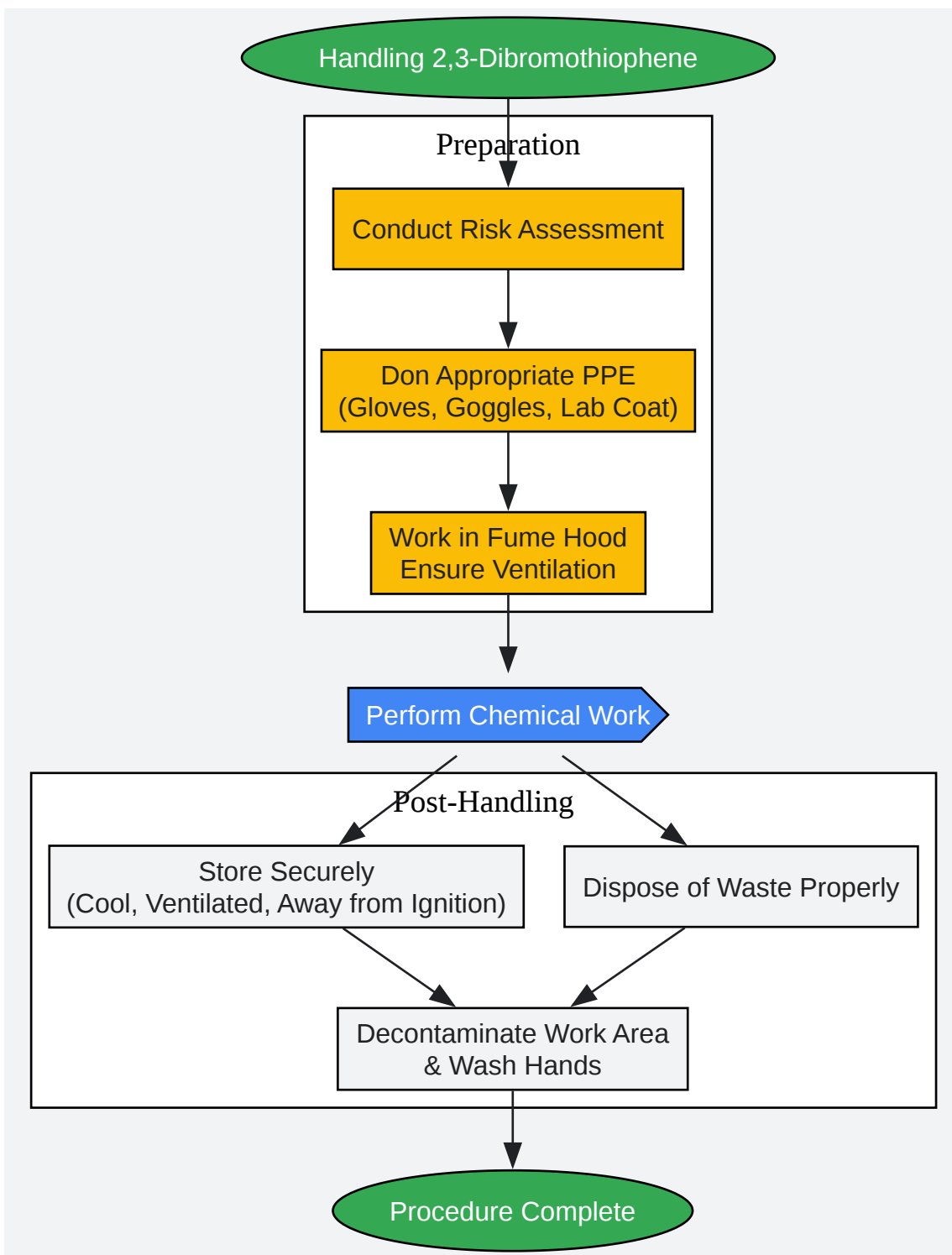
- The test substance is applied topically to the tissue surface for a defined exposure time (e.g., 30 minutes).[13]
- The tissue is then rinsed and incubated in fresh medium.[13]
- Tissue viability is measured relative to negative controls using a quantitative assay, typically the MTT assay, which measures mitochondrial activity.[6]
- Outcome: A reduction in tissue viability below a certain threshold indicates that the substance has an irritant potential.[6]

## Safe Handling and Emergency Procedures

Given the flammability and toxicity of **2,3-Dibromothiophene**, stringent safety measures are required.

- Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood. Use explosion-proof electrical and lighting equipment.[4][7] Ground and bond containers when transferring material to prevent static discharge.[7]
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear safety glasses with side-shields and a face shield.[2]
  - Hand Protection: Wear suitable chemical-resistant gloves (e.g., tested to EN 374).[4]
  - Skin and Body Protection: Wear a lab coat and other protective clothing as needed.
  - Respiratory Protection: If ventilation is inadequate, use a respirator with an appropriate filter (e.g., type ABEK, EN14387).[2]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from heat, sparks, open flames, and other ignition sources.[4] Store away from incompatible materials such as strong oxidizing agents.[4][7]
- First Aid Measures:

- Ingestion: IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[4][7]
- Eye Contact: IF IN EYES: Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[4][5]
- Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing.[4]
- Inhalation: Move person into fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[4]
- Fire Fighting: Use dry chemical, carbon dioxide (CO<sub>2</sub>), water spray, or alcohol-resistant foam. [5][7] Vapors are heavier than air and may travel to a source of ignition and flash back.[4][7]
- Accidental Release: Remove all sources of ignition. Evacuate personnel. Absorb spill with inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal. [7]



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**Figure 3:** A generalized workflow for the safe handling of **2,3-Dibromothiophene**.

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- To cite this document: BenchChem. [2,3-Dibromothiophene: A Technical Guide to Hazards and Toxicity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b118489#hazards-and-toxicity-of-2-3-dibromothiophene>]

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